molecular formula C8H10O5 B044818 2-(ethoxymethyl)-3,5-dihydroxypyran-4-one CAS No. 112242-42-9

2-(ethoxymethyl)-3,5-dihydroxypyran-4-one

Cat. No.: B044818
CAS No.: 112242-42-9
M. Wt: 186.16 g/mol
InChI Key: TWAONCHXNZRCCW-UHFFFAOYSA-N
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Description

Argutone is a compound isolated from the foliage of the plant Incarvillea arguta (Royle) Royle. It has been identified as 2-ethoxymethylene-3,5-dihydroxy-γ-pyrone and is known for its bacteriostatic and sedative activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of argutone involves several steps, including the formation of the pyrone ring and the introduction of ethoxymethylene and hydroxyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of argutone may involve large-scale extraction from Incarvillea arguta or synthetic methods that can be scaled up. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Argutone undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to less oxidized forms.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the reaction pathways.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Argutone has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying pyrone chemistry.

    Biology: Investigated for its bacteriostatic properties, which inhibit bacterial growth.

    Medicine: Explored for its sedative effects and potential therapeutic uses.

Mechanism of Action

The mechanism of action of argutone involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth. Its sedative effects are likely due to interactions with neurotransmitter receptors in the central nervous system, although the exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Argutone’s unique combination of bacteriostatic and sedative activities sets it apart from other similar compounds. Its specific structure, including the ethoxymethylene and hydroxyl groups, contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

2-(ethoxymethyl)-3,5-dihydroxypyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O5/c1-2-12-4-6-8(11)7(10)5(9)3-13-6/h3,9,11H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAONCHXNZRCCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(C(=O)C(=CO1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80149966
Record name Argutone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112242-42-9
Record name Argutone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112242429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Argutone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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